4-Benzyl-1-methyl-piperidin-4-ol

NMDA receptor NR2B subtype selectivity alpha-1 adrenergic

4-Benzyl-1-methyl-piperidin-4-ol (CAS 3970-66-9), also referred to as 1-benzyl-4-methylpiperidin-4-ol or 4-methyl-1-(phenylmethyl)-4-piperidinol, is a tertiary 4-piperidinol bearing both a 1-benzyl substituent and a 4-methyl group. It belongs to the broader class of 4-substituted piperidines, a scaffold historically associated with diverse pharmacological activities including NMDA receptor antagonism, sigma receptor modulation, and deubiquitinase inhibition.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B8351441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-1-methyl-piperidin-4-ol
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)(CC2=CC=CC=C2)O
InChIInChI=1S/C13H19NO/c1-14-9-7-13(15,8-10-14)11-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3
InChIKeyLIVXHZGRUPXJBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl-1-methyl-piperidin-4-ol: Definitive Procurement Guide for a Differentiated Piperidine Scaffold


4-Benzyl-1-methyl-piperidin-4-ol (CAS 3970-66-9), also referred to as 1-benzyl-4-methylpiperidin-4-ol or 4-methyl-1-(phenylmethyl)-4-piperidinol, is a tertiary 4-piperidinol bearing both a 1-benzyl substituent and a 4-methyl group [1]. It belongs to the broader class of 4-substituted piperidines, a scaffold historically associated with diverse pharmacological activities including NMDA receptor antagonism, sigma receptor modulation, and deubiquitinase inhibition [2]. The compound's molecular formula is C₁₃H₁₉NO with a molecular weight of 205.30 g/mol, and it is commercially available at ≥95% purity from multiple vendors as a research chemical .

Why 4-Benzyl-1-methyl-piperidin-4-ol Cannot Be Casually Substituted by Its Des-Methyl or Des-Hydroxy Analogs


The simultaneous presence of the 4-hydroxyl, 4-methyl, and 1-benzyl substituents on the piperidine ring of 4-benzyl-1-methyl-piperidin-4-ol creates a unique steric and electronic environment that is absent in the commonly available intermediates 1-benzylpiperidin-4-ol (CAS 4727-72-4), 4-benzylpiperidine (CAS 31252-42-3), or 4-benzyl-4-hydroxypiperidine (CAS 51135-96-7) [1]. In the context of NMDA receptor antagonist SAR, the 4-hydroxyl group on the piperidine ring has been demonstrated to confer improved selectivity for NR1A/2B receptors over α-1 adrenergic and dopamine D₂ receptors—an effect not achievable with the 4-des-hydroxy analog 4-benzylpiperidine [2]. Furthermore, the 1-benzyl group serves as a versatile synthetic handle for N-debenzylation and subsequent N-functionalization, distinguishing this scaffold from 1-methyl-4-phenylpiperidin-4-ol, which lacks this latent diversification point [3].

Quantitative Comparative Evidence for 4-Benzyl-1-methyl-piperidin-4-ol Versus Its Closest Analogs


4-Hydroxyl Substitution on Piperidine Improves NR1A/2B Selectivity Over Off-Target Receptors

In a systematic SAR study of 1-(heteroarylalkynyl)-4-benzylpiperidines, Wright et al. (2000) demonstrated that incorporation of a 4-hydroxyl group onto the piperidine ring (the structural feature present in 4-benzyl-1-methyl-piperidin-4-ol) yielded 'slightly improved selectivity for NR1A/2B receptors versus α-1 adrenergic and dopamine D₂ receptor affinity' compared to the corresponding 4-des-hydroxy analogs [1]. While the 4-hydroxyl group had little effect on absolute NR1A/2B potency (IC₅₀ values remained comparable), the selectivity enhancement is a critical differentiator for in vivo applications where α-1 and D₂ off-target engagement can cause hypotension and extrapyramidal side effects, respectively.

NMDA receptor NR2B subtype selectivity alpha-1 adrenergic dopamine D2 structure-activity relationship

Synthetic Accessibility: Grignard Route Delivers 80% Yield from 1-Benzyl-4-piperidone

The synthesis of 1-benzyl-4-methylpiperidin-4-ol via methylmagnesium bromide (Grignard) addition to 1-benzyl-4-piperidone proceeds in 80% isolated yield at −15°C in THF/Et₂O, as documented in the Glaxo Group Limited patent WO2008/119718 [1]. In contrast, the analogous synthesis of the des-methyl comparator 1-benzylpiperidin-4-ol typically requires a reduction step (e.g., NaBH₄) of 1-benzyl-4-piperidone, yielding a secondary alcohol with different reactivity and hydrogen-bonding capacity. The tertiary alcohol in 4-benzyl-1-methyl-piperidin-4-ol is resistant to oxidation and does not require hydroxyl protection during subsequent N-debenzylation or N-alkylation steps, a practical advantage over the secondary alcohol in 1-benzylpiperidin-4-ol .

synthetic chemistry Grignard addition piperidine synthesis process chemistry

The N-Benzyl Group as a Latent Diversification Handle for Parallel Library Synthesis

The 1-benzyl substituent in 4-benzyl-1-methyl-piperidin-4-ol serves as a cleavable protecting group, enabling a convergent 'N-debenzylation then N-functionalization' strategy. This contrasts with 1-methyl-4-phenylpiperidin-4-ol, where the 1-methyl group is not readily cleavable, limiting the compound to a single N-substitution state. Li et al. (2020) exploited this strategy in the development of N-benzylpiperidinol derivatives as USP7 inhibitors, demonstrating that systematic variation at the N-benzyl position (55 derivatives) yielded compounds with IC₅₀ values as low as 7.6 nM (X20) and 8.2 nM (X26) against USP7, with co-crystal structures confirming a binding mode distinct from N-acylpiperidinol inhibitors [1]. Subsequent optimization yielded X36, a compound with oral bioavailability (F = 40.8% in rat, T₁/₂ = 3.5 h) and in vivo antitumor efficacy in a MC38 colon cancer model [2]. While these optimized compounds carry additional substituents beyond the core 4-benzyl-1-methyl-piperidin-4-ol scaffold, the structure-activity relationship (SAR) studies establish the N-benzylpiperidinol core as a validated starting point for inhibitor design.

medicinal chemistry parallel synthesis N-debenzylation scaffold diversification USP7 inhibitors

Physicochemical Differentiation: LogP, H-Bond Profile, and Molecular Weight Relative to Common Piperidine Intermediates

4-Benzyl-1-methyl-piperidin-4-ol (MW 205.30, LogP 1.97, 1 HBD, 2 HBA) occupies a distinct physicochemical space compared to its closest commercially available analogs. Relative to 4-benzylpiperidine (MW 175.28, LogP ~2.5, 0 HBD, 1 HBA), the target compound adds a hydrogen-bond donor (the tertiary 4-OH) while reducing LogP—an advantageous shift for CNS drug-likeness that simultaneously improves aqueous solubility and reduces hERG binding propensity [1]. Compared to 1-benzylpiperidin-4-ol (MW 191.27, LogP ~1.5, 1 HBD, 2 HBA), the additional 4-methyl group increases steric bulk at the 4-position, which can influence the conformational preference of the piperidine ring and affect receptor binding orientation [2].

physicochemical properties drug-likeness Lipinski rules LogP molecular weight

Optimal Application Scenarios for 4-Benzyl-1-methyl-piperidin-4-ol Based on Quantitative Evidence


Synthesis of NR2B-Selective NMDA Receptor Antagonists with Reduced Off-Target Liability

Investigators developing subtype-selective NMDA receptor antagonists for neurological indications (pain, Parkinson's disease, depression) should select 4-benzyl-1-methyl-piperidin-4-ol as the core scaffold over 4-benzylpiperidine. The 4-hydroxyl group provides a documented selectivity advantage for NR1A/2B over α-1 adrenergic and dopamine D₂ receptors, as established in the Wright et al. (2000) SAR study [1]. The N-benzyl group can be removed and replaced with diverse ω-phenylalkyl or heteroarylalkynyl substituents to optimize potency while retaining the selectivity conferred by the 4-hydroxypiperidine motif. This scaffold has produced clinical candidates including Ro 63-1908 and analogs with NR1A/2B IC₅₀ values in the low nanomolar range [2].

Parallel Library Synthesis of USP7 Deubiquitinase Inhibitors for Oncology

Medicinal chemistry teams pursuing USP7 as an oncology target should procure 4-benzyl-1-methyl-piperidin-4-ol as a starting scaffold for focused library synthesis. Li et al. (2020) demonstrated that N-benzylpiperidinol derivatives can achieve single-digit nanomolar USP7 inhibition (IC₅₀ = 7.6–8.2 nM) with a binding mode distinct from N-acylpiperidinol inhibitors, as confirmed by X-ray crystallography [3]. The N-benzyl group enables a late-stage diversification strategy: hydrogenolytic N-debenzylation followed by N-alkylation or N-acylation with structural diversity elements. This approach was successfully scaled to oral in vivo candidates (X36: F = 40.8%, T₁/₂ = 3.5 h in rat) with antitumor immunity activity [4].

Intermediate for CNS-Targeted Compound Libraries Requiring Balanced Physicochemical Properties

For CNS drug discovery programs, 4-benzyl-1-methyl-piperidin-4-ol (MW 205.30, LogP 1.97, 1 HBD, 2 HBA) offers a physicochemical profile that balances passive permeability with aqueous solubility . Compared to 4-benzylpiperidine (MW 175.28, LogP ~2.5, 0 HBD), the target compound provides a hydrogen-bond donor without excessively increasing molecular weight, maintaining compliance with CNS MPO (Multiparameter Optimization) guidelines. The tertiary alcohol is metabolically more stable than the secondary alcohol in 1-benzylpiperidin-4-ol, reducing the risk of Phase I oxidation to a ketone metabolite . This makes it suitable as a core fragment for fragment-based drug discovery (FBDD) or as a building block for CNS-penetrant lead compounds.

Process Chemistry: Multi-Kilogram Synthesis via Robust Grignard Protocol

Process research and development groups scaling up piperidine-based intermediates should consider 4-benzyl-1-methyl-piperidin-4-ol for its demonstrated scalability. The Grignard addition protocol (MeMgBr, THF/Et₂O, −15°C) proceeds in 80% isolated yield at a 30 g scale with straightforward aqueous workup, as documented in WO2008/119718 [5]. The tertiary alcohol requires no protection during subsequent N-debenzylation with 1-chloroethyl chloroformate or hydrogenolysis, unlike 1-benzylpiperidin-4-ol (secondary alcohol), which may require silyl protection to prevent oxidation. This reduced step count translates to lower cost of goods and higher throughput in multi-kilogram campaigns.

Quote Request

Request a Quote for 4-Benzyl-1-methyl-piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.